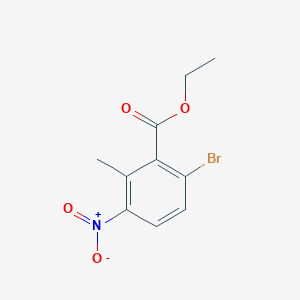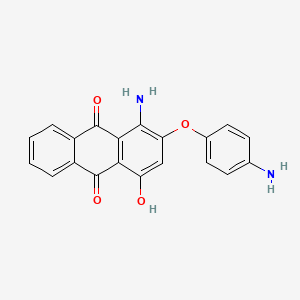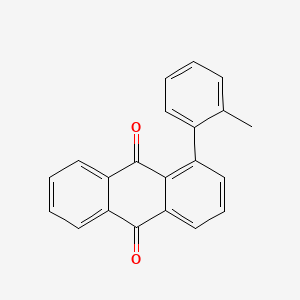
1-(2-Methylphenyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Tolyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features an anthracene backbone with a 9,10-dione substitution and an o-tolyl group attached to the anthracene ring. This structural configuration imparts unique photophysical and chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)anthracene-9,10-dione can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of anthracene with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 1-(o-tolyl)anthracene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium. This method provides a straightforward approach to introduce the 9,10-dione functionality.
Industrial Production Methods
Industrial production of 1-(o-Tolyl)anthracene-9,10-dione often employs large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(o-Tolyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 9,10-dione functionality to dihydroxy or hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Introduction of various functional groups onto the anthracene ring.
Aplicaciones Científicas De Investigación
1-(o-Tolyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(o-Tolyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s photophysical properties enable it to participate in electron transfer reactions, making it useful in photodynamic therapy and as a photosensitizer. Its ability to undergo redox reactions also contributes to its biological activities, including the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparación Con Compuestos Similares
1-(o-Tolyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: The parent compound with similar redox properties but lacking the o-tolyl group.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments, with different substitution patterns affecting its properties.
9,10-Diphenylanthracene: A derivative with phenyl groups that influence its photophysical behavior.
The uniqueness of 1-(o-Tolyl)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
20600-72-0 |
|---|---|
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O2/c1-13-7-2-3-8-14(13)15-11-6-12-18-19(15)21(23)17-10-5-4-9-16(17)20(18)22/h2-12H,1H3 |
Clave InChI |
HQFYEFYEKUSUAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


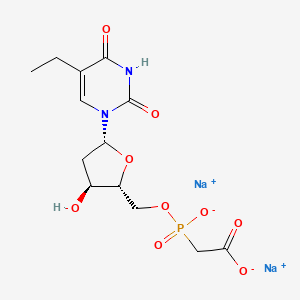
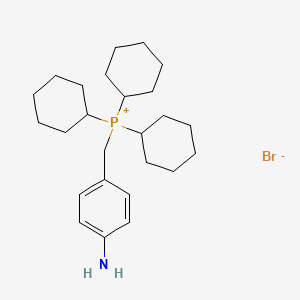

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)
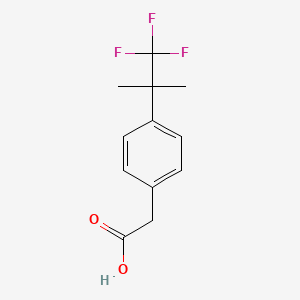
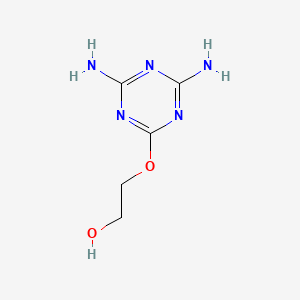
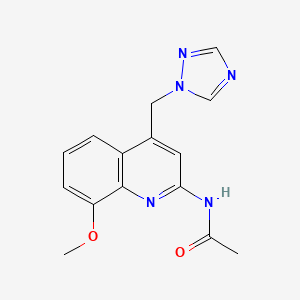
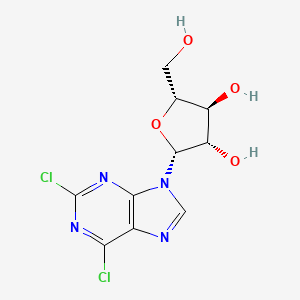
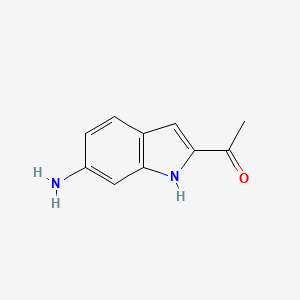
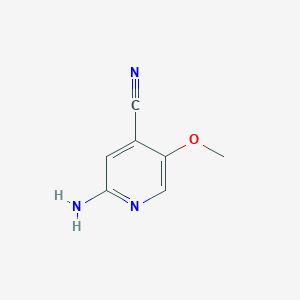
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
